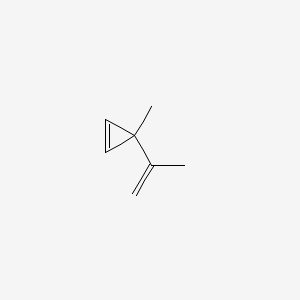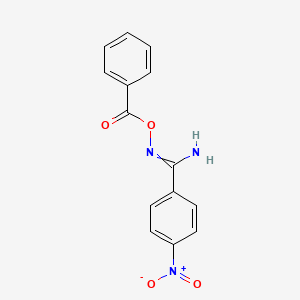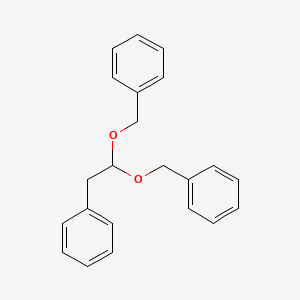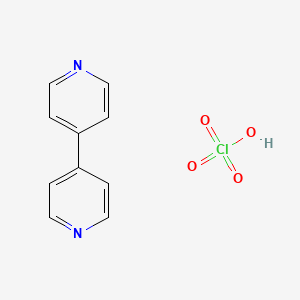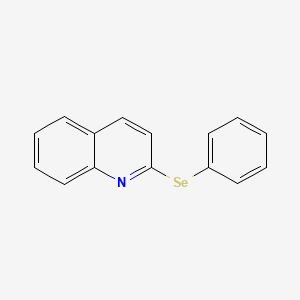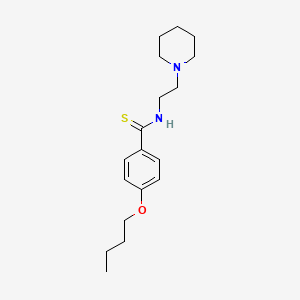
Benzamide, p-butoxy-N-(2-piperidinoethyl)thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with ammonia or an amine to form benzamide.
Introduction of the Piperidinoethyl Group: The benzamide is then reacted with 2-chloroethylpiperidine under basic conditions to introduce the piperidinoethyl group.
Addition of the Butoxy Group: Finally, the compound is treated with butyl bromide in the presence of a base to introduce the butoxy group at the para position.
Industrial Production Methods
Industrial production of Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidinoethyl group, where nucleophiles replace the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Various substituted benzamides and derivatives.
Applications De Recherche Scientifique
Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory, analgesic, or antipsychotic agent.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, neurotransmission, or cellular metabolism, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethenzamide: An analgesic with a similar benzamide core.
Moclobemide: An antidepressant that shares structural similarities.
Metoclopramide: An antiemetic and prokinetic agent with a related chemical structure.
Uniqueness
Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidinoethyl and butoxy substituents differentiate it from other benzamides, potentially leading to novel applications and therapeutic benefits.
Propriétés
Numéro CAS |
72004-15-0 |
|---|---|
Formule moléculaire |
C18H28N2OS |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
4-butoxy-N-(2-piperidin-1-ylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C18H28N2OS/c1-2-3-15-21-17-9-7-16(8-10-17)18(22)19-11-14-20-12-5-4-6-13-20/h7-10H,2-6,11-15H2,1H3,(H,19,22) |
Clé InChI |
YZSNKHPMRPIHNQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=S)NCCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


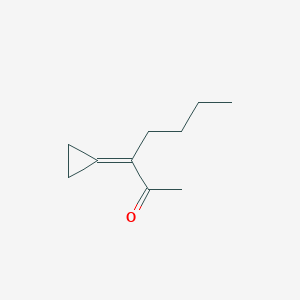
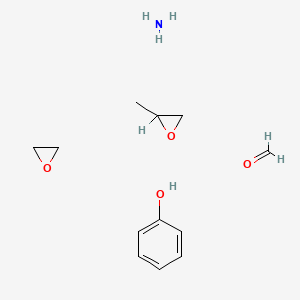
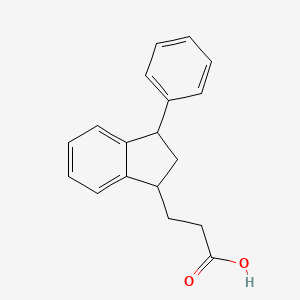
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)
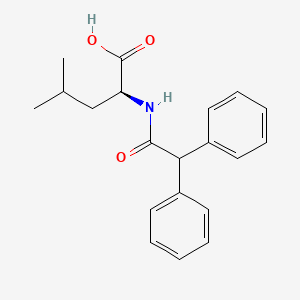
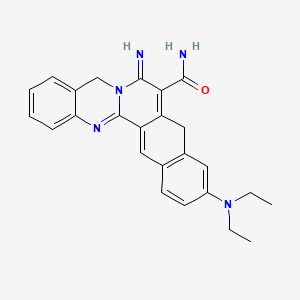

![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
